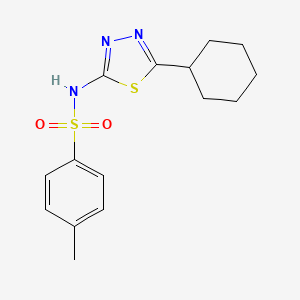

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a 1,3,4-thiadiazole derivative characterized by a 5-cyclohexyl substituent on the heterocyclic core and a 4-methylbenzenesulfonamide group at position 2. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological applications, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-11-7-9-13(10-8-11)22(19,20)18-15-17-16-14(21-15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABRORLWEBSSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729221 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with cyclohexanone in the presence of an oxidizing agent such as hydrogen peroxide or bromine.

Sulfonamide Formation: The thiadiazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide:

- Antibacterial Activity : Research has shown that compounds with thiadiazole moieties exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing halogen substitutions have demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound's derivatives have also been tested against fungal strains such as Candida albicans and Aspergillus niger, showing promising antifungal activity .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies:

- In Vitro Studies : A series of thiadiazole derivatives were synthesized and tested against several cancer cell lines including SK-MEL-2 (melanoma), HeLa (cervical cancer), and MCF-7 (breast cancer). Many of these compounds exhibited cytotoxic effects comparable to standard chemotherapeutic agents like Adriamycin .

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiadiazoles to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and apoptotic markers .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties:

- In Vivo Studies : Some studies have investigated the anti-inflammatory effects of these compounds using animal models. The results indicated a significant reduction in inflammatory markers, suggesting their potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with biological targets through the sulfonamide and thiadiazole groups. These interactions can inhibit enzyme activity, disrupt cell membrane integrity, or interfere with DNA synthesis, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Sulfonamide vs. Amide Derivatives

- N-(5-Ethoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide (9b) : This compound (melting point: 149–151°C, yield: 76%) shares the 4-methylbenzenesulfonamide group but incorporates a benzo[d]thiazole core instead of a thiadiazole. The ethoxy group at position 5 may reduce steric hindrance compared to the cyclohexyl group in the target compound .

- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide : Replacing the sulfonamide with a butanamide group alters hydrogen-bonding capacity and solubility. The cyclohexyl group remains, suggesting similar lipophilicity but reduced electronic effects from the sulfonamide .

Oxadiazole vs. Thiadiazole Cores

- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide (45) : Substituting sulfur in the thiadiazole ring with oxygen (oxadiazole) reduces aromaticity and electron-withdrawing effects. The synthesis yield (40%) is lower than typical thiadiazole derivatives (68–88% in ), likely due to reduced stability of the oxadiazole ring .

Melting Points and Solubility

- Thiadiazole sulfonamides (e.g., 9b ) have higher melting points (149–151°C) compared to amide derivatives (e.g., 5h : 133–135°C), reflecting stronger intermolecular interactions from the sulfonamide group .

- The cyclohexyl group likely increases melting points in analogs due to enhanced crystallinity, though direct data for the target compound is unavailable.

Anticancer Potential

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y): Exhibits potent cytotoxicity against MCF-7 (IC50: 0.084 ± 0.020 mmol/L) and A549 (IC50: 0.034 ± 0.008 mmol/L) cells. The ethyl and acetamide groups optimize binding to dihydrofolate reductase (DHFR), a key anticancer target .

- The target compound’s sulfonamide group may enhance DHFR inhibition compared to amides, as seen in N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide, which showed a binding ΔG of -8.2 kcal/mol .

Enzyme Inhibition

Data Tables

Table 1: Comparative Analysis of Key Compounds

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to consolidate findings from various studies regarding its biological activity, including cytotoxicity and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H20N4O2S2

- Molecular Weight : 356.47 g/mol

- IUPAC Name : 3-{5-[(Z)-Cyclohexylimino]-4-methyl-4,5-dihydro-[1,3,4]thiadiazol-2-yl}-benzenesulfonamide

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent.

Cytotoxicity Studies

-

Antitumor Activity :

- The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 29 μM to 73 μM depending on the specific derivative and cell line tested .

- Morphological studies indicated that treated cells displayed characteristics typical of apoptosis, such as chromatin condensation and cell shrinkage .

-

Mechanism of Action :

- The mechanism underlying the cytotoxic effects has been attributed to the interaction of the thiadiazole moiety with cellular targets involved in proliferation and survival pathways. The presence of cyclohexyl and sulfonamide groups may enhance lipophilicity, facilitating cellular uptake and interaction with biomolecules .

Data Tables

| Study | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Study 1 | MCF-7 | 29 | High |

| Study 2 | HeLa | 73 | Moderate |

| Study 3 | Glioblastoma | <10 | Very High |

Case Studies

- Case Study: Thiadiazole Derivatives in Cancer Therapy

- Case Study: Structure-Activity Relationship (SAR)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of thiadiazole derivatives typically involves cyclization of thiosemicarbazides or coupling reactions. For example, analogous compounds like N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide derivatives were synthesized using acyl chlorides (e.g., benzoyl chloride) and pyridine as a base, with yields optimized by controlling reaction temperature and solvent polarity . For the target compound, sulfonamide formation via coupling 4-methylbenzenesulfonyl chloride with a pre-formed 5-cyclohexyl-1,3,4-thiadiazol-2-amine intermediate is recommended. Reaction monitoring via TLC and purification by recrystallization (e.g., using ethanol or DCM/hexane) ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of this compound?

- Methodology :

- NMR : H and C NMR identify proton environments (e.g., cyclohexyl CH at δ 1.2–2.1 ppm, aromatic protons at δ 7.3–7.8 ppm) and confirm sulfonamide linkage (S=O groups influence deshielding) .

- IR : Sulfonamide S=O stretches appear at 1150–1350 cm, while thiadiazole C=N/C-S vibrations occur at 1500–1600 cm .

- MS : ESI-MS or APCI-MS confirms molecular ion peaks (e.g., [M+H] for CHNOS, expected m/z ≈ 338) .

- X-ray crystallography : Resolve tautomerism (e.g., thiadiazole vs. thiadiazolidine forms) and validate stereochemistry. Software like SHELXL or WinGX is used for refinement .

Q. What computational methods are suitable for analyzing electronic structure and tautomerism?

- Methodology : Density Functional Theory (DFT) with dispersion corrections (DFT-D) predicts tautomeric stability (e.g., thiadiazole vs. imino forms). Solid-state C NMR corroborates computational results, as seen in analogous sulfonamide-thiadiazole hybrids . Tools like Gaussian or ORCA simulate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .

Advanced Research Questions

Q. What strategies evaluate the antimicrobial or anticancer activity of this compound, and how can in vitro assays be designed?

- Methodology :

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with sulfamethoxazole as a positive control .

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC. Apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) validate mechanisms .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., ethyl or phenyl substitutions on thiadiazole) to identify critical pharmacophores .

Q. How can molecular docking or dynamics simulations predict interactions with biological targets?

- Methodology :

- Docking : AutoDock Vina or Glide docks the compound into active sites (e.g., bacterial dihydropteroate synthase for sulfonamides). Key interactions include hydrogen bonds with sulfonamide O atoms and hydrophobic contacts with cyclohexyl groups .

- MD simulations : GROMACS or AMBER simulate binding stability over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What analytical approaches resolve contradictions in biological activity data between studies?

- Methodology :

- Meta-analysis : Pool data from multiple studies (e.g., MIC variations) to identify confounding factors (e.g., assay protocols, bacterial strains) .

- Dose-response validation : Re-test under standardized conditions (CLSI guidelines) with controlled pH and nutrient media.

- Metabolite profiling : LC-MS identifies degradation products or active metabolites that may explain discrepancies .

Q. How does the cyclohexyl group influence solubility and bioavailability compared to alkyl/aryl substitutions?

- Methodology :

- LogP determination : Shake-flask or HPLC methods measure partition coefficients. Cyclohexyl’s hydrophobicity (higher LogP) may reduce aqueous solubility but enhance membrane permeability .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption. Compare with methyl or ethyl analogs to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.